Pyridin-4-yl trifluoromethanesulfonate

Description

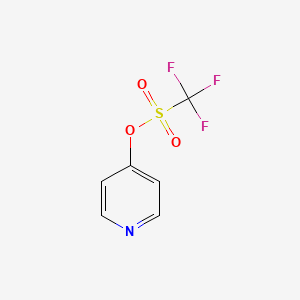

Pyridin-4-yl trifluoromethanesulfonate (C₆H₄N·CF₃SO₃) is a triflate ester featuring a pyridin-4-yl group bonded to a trifluoromethanesulfonate (triflate) moiety. This compound is widely utilized in organic synthesis due to the triflate group’s exceptional leaving group ability, enabling nucleophilic substitutions, cross-coupling reactions, and polymer chemistry applications. Its synthesis often involves reacting pyridin-4-ol derivatives with trifluoromethanesulfonic anhydride under controlled conditions . A notable application includes its use in constructing redox-responsive polymer layers on surfaces, where it facilitates the formation of pyridinium salts through reactions with azidoethyl triflate, achieving quantitative yields under mild conditions (room temperature, DCM solvent, light protection) .

Properties

Molecular Formula |

C6H4F3NO3S |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

pyridin-4-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h1-4H |

InChI Key |

CTEFYDWUNZVMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Leaving Group Ability

Triflates are renowned for their superior leaving group capacity compared to mesylates or tosylates. Pyridin-4-yl trifluoromethanesulfonate’s reactivity is influenced by the electron-withdrawing pyridin-4-yl group, which stabilizes the transition state during nucleophilic displacement. Key comparisons include:

- Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) : Unlike pyridin-4-yl triflate, TMSOTf acts as a strong Lewis acid catalyst in silylation reactions. While pyridin-4-yl triflate participates in nucleophilic substitutions (e.g., forming pyridinium salts), TMSOTf primarily facilitates the protection of alcohols or carbonyl groups, requiring anhydrous conditions due to moisture sensitivity .

- Methyl Trifluoromethanesulfonate: Methyl triflate is highly electrophilic but less stable than pyridin-4-yl triflate. It is prone to hydrolysis and requires rigorous exclusion of moisture, whereas pyridin-4-yl triflate demonstrates greater stability under ambient conditions, as evidenced by its use in light-protected but non-inert reactions .

- Phenyl Trifluoromethanesulfonate : The phenyl group offers less electron-withdrawing stabilization than pyridin-4-yl, resulting in slower reaction kinetics. Pyridin-4-yl triflate’s aromatic nitrogen enhances leaving group ability, making it preferable for high-yield transformations .

Stability and Handling

- Moisture Sensitivity: Pyridin-4-yl triflate shows moderate stability compared to TMSOTf, which rapidly hydrolyzes in the presence of water.

- Thermal Stability : Pyridin-4-yl triflate decomposes at elevated temperatures (>150°C), whereas methyl triflate is volatile and hazardous at room temperature.

Industrial and Market Relevance

While TMSOTf dominates commercial markets due to its broad utility in pharmaceuticals and agrochemicals (evidenced by extensive databases spanning 200+ countries ), pyridin-4-yl triflate remains niche, primarily employed in advanced materials research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.